

Application Note: Quantification of Lorlatinib in Biological Matrices

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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

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This protocol outlines a validated **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)** method for the determination of lorlatinib concentration in human plasma, based on the work of researchers who developed a simultaneous assay for several ALK inhibitors [1]. The quantification of the parent drug is a prerequisite for subsequent metabolite profiling and identification.

Experimental Protocol

1. Sample Preparation (Protein Precipitation) [1] [2]

- **Materials:** Human K₂-EDTA plasma; lorlatinib standard; internal standard (e.g., Afatinib-d6 for single-analyte methods [2]); methanol (HPLC grade); acetonitrile (HPLC grade).
- **Procedure:**
 - Aliquot 50 µL of plasma sample.
 - Add a fixed volume of internal standard working solution.
 - Add **300 µL of methanol** to precipitate proteins.
 - Vortex mix vigorously for at least 1 minute.
 - Centrifuge at 14,000-16,000 × g for 10-15 minutes at 4°C.
 - Transfer a portion of the clear supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions [1] [3]

- **Column:** Reverse-phase C18 column (e.g., HyPURITY C18, 100 x 2.1 mm, 1.8 µm).
- **Mobile Phase A:** 2 mM Ammonium acetate in water with 0.1% formic acid.

- **Mobile Phase B:** Methanol with 0.1% formic acid.
- **Gradient Elution:** | Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.0 | 0.5 | 80 | 20 | | 1.0 | 0.5 | 80 | 20 | | 4.0 | 0.5 | 20 | 80 | | 5.0 | 0.5 | 20 | 80 | | 5.1 | 0.5 | 80 | 20 | | 7.0 | 0.5 | 80 | 20 |
- **Column Oven Temperature:** 40°C [3].
- **Injection Volume:** 2-5 µL.

3. Mass Spectrometry (MS) Detection [1] [2]

- **Ion Source:** Electrospray Ionization (ESI), positive mode.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Ion Transitions and Parameters [2]:** | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Lorlatinib | 407.28 | 228.09 (quantifier) | 50 | 22 | | 407.28 | 180.08 (qualifier) | 50 | 22 | | Afatinib-d6 (IS) | 492.10 | 371.05 | 58 | 28 |

Method Validation Data

The following table summarizes key validation parameters for the described method, demonstrating its reliability for quantitative analysis [1].

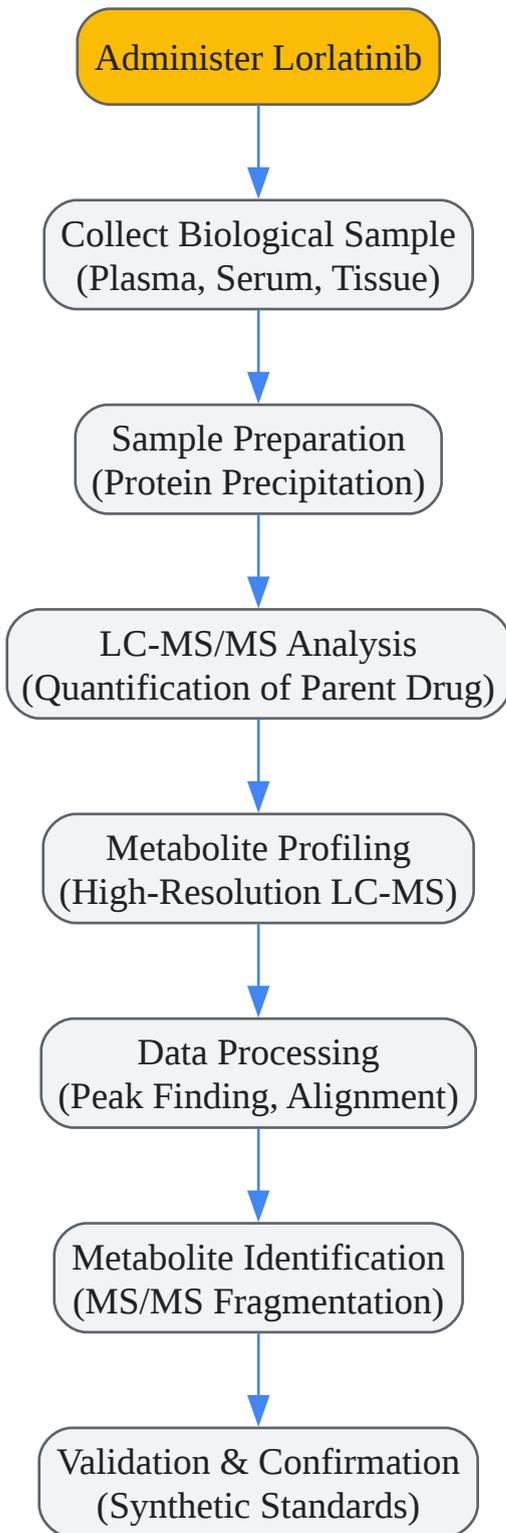
Validation Parameter	Performance for Lorlatinib
Linear Range	25 - 1,000 ng/mL
Accuracy	Within ± 15% of nominal concentration
Precision	≤ 15% Coefficient of Variation (CV)
Matrix Effect	Consistent and compensated by internal standard
Stability	Stable for >7 days at 2-8°C; >24h at room temp

Workflow for Metabolite Identification

While the search results do not provide a complete experimental dataset for lorlatinib metabolites, a general workflow for metabolite identification can be constructed by extending the quantitative LC-MS/MS method.

This typically involves using higher-resolution mass spectrometers (e.g., Q-TOF) to identify unknown compounds.

The diagram below illustrates the logical workflow for moving from drug administration to the identification of metabolites.



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Important Notes & Research Gaps

It is crucial to note the limitations of the available information for your specific request:

- **Focus on Quantification:** The searched literature primarily details methods for **quantifying the parent lorlatinib drug**, not for identifying its metabolic breakdown products [1] [2] [3].
- **Identified Metabolites:** The specific chemical structures and full list of lorlatinib's metabolites in humans are not provided in the search results.
- **Pathway Specificity:** Without knowing the exact metabolites, it is not possible to diagram the specific enzymatic pathways (e.g., CYP450 isoforms) responsible for lorlatinib's metabolism.

To establish a complete metabolite identification workflow, you would need to extend the analysis using high-resolution mass spectrometry to detect structural changes and compare fragmentation patterns to proposed structures.

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References

1. Development and validation of an HPLC-MS/MS method to ... [pubmed.ncbi.nlm.nih.gov]
2. Pharmacokinetic Study and Tissue Distribution of Lorlatinib in ... [pmc.ncbi.nlm.nih.gov]
3. Journal of Chromatography B [sciencedirect.com]

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